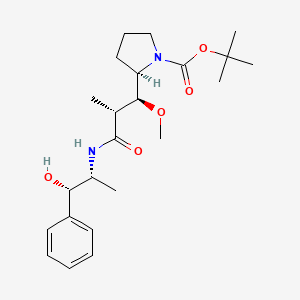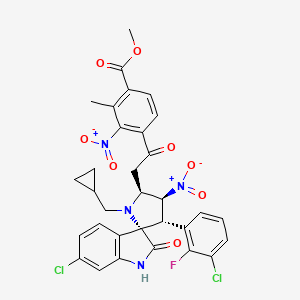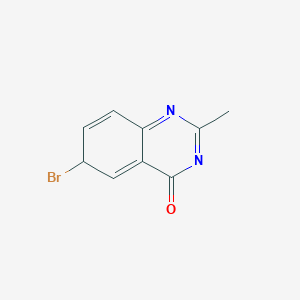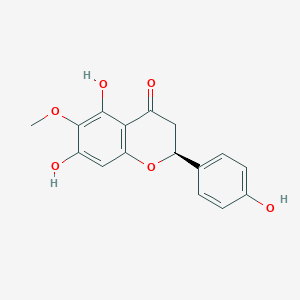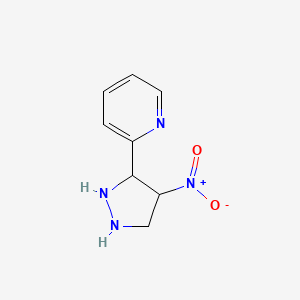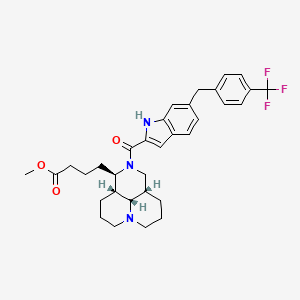
Antibacterial agent 195
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 195, also known as compound A20, is a derivative of Matrine. It is a potent antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 195 involves the derivatization of Matrine. The specific synthetic route includes the reaction of Matrine with various reagents to introduce functional groups that enhance its antibacterial properties. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified antibacterial properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
Antibacterial agent 195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antibacterial agents.
Biology: It is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is being investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Mecanismo De Acción
The mechanism of action of antibacterial agent 195 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cells. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth and proliferation .
Comparación Con Compuestos Similares
Matrine: The parent compound of antibacterial agent 195, known for its broad-spectrum antibacterial activity.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both bacterial cell membranes and DNA replication. This dual targeting makes it highly effective against a wide range of bacterial strains, including drug-resistant ones. Additionally, its derivatization from Matrine provides a unique chemical structure that enhances its antibacterial properties .
Propiedades
Fórmula molecular |
C33H38F3N3O3 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |
Clave InChI |
YZCDEHCLUJFAPF-WSFKRMMJSA-N |
SMILES isomérico |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
SMILES canónico |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


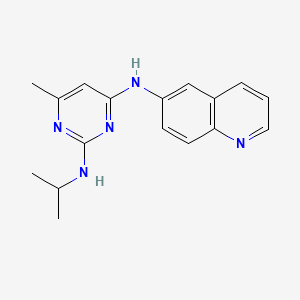
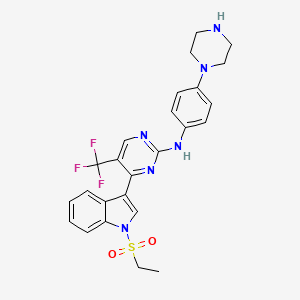
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
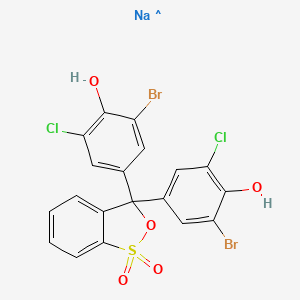
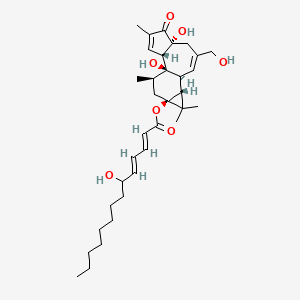
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
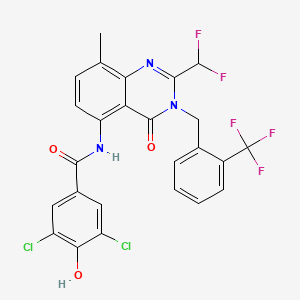
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
